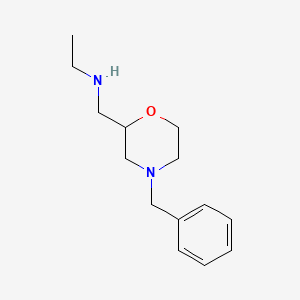

N-((4-Benzylmorpholin-2-YL)methyl)ethanamine

Description

Properties

IUPAC Name |

N-[(4-benzylmorpholin-2-yl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-2-15-10-14-12-16(8-9-17-14)11-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZANZNCCFYETP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CN(CCO1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562386 | |

| Record name | N-[(4-Benzylmorpholin-2-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868770-14-3 | |

| Record name | N-[(4-Benzylmorpholin-2-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination Approach

The most commonly reported synthetic route for N-((4-Benzylmorpholin-2-YL)methyl)ethanamine involves reductive amination of 4-benzylmorpholine-2-carbaldehyde with ethanamine. This method is favored due to its efficiency and ability to produce high-purity products.

- Starting Materials : 4-benzylmorpholine-2-carbaldehyde and ethanamine.

- Reducing Agents : Sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation using palladium on carbon (Pd/C).

- Solvents : Dichloromethane, ethanol, or methanol are commonly used to dissolve reactants.

- Reaction Conditions : Mild temperatures (room temperature to 40°C) under inert atmosphere, often nitrogen or argon, to prevent oxidation.

- Duration : Several hours (typically 4–12 hours), monitored by thin-layer chromatography (TLC).

This reductive amination results in the formation of the secondary amine linkage connecting the morpholine ring to the ethanamine group, yielding the target compound with good stereochemical control.

Catalytic Hydrogenation

An alternative method involves catalytic hydrogenation of an imine intermediate formed between 4-benzylmorpholine and ethanamine derivatives.

- Catalyst : Palladium on carbon (Pd/C).

- Hydrogen Source : Molecular hydrogen (H2) under controlled pressure (1–5 atm).

- Solvent : Ethanol or dichloromethane.

- Temperature : Ambient to slightly elevated (25–50°C).

- Advantages : Cleaner reaction profile and fewer side products.

Industrial Scale Synthesis

Industrial production typically employs batch reactors with continuous stirring to ensure homogeneous mixing. The reaction scale is increased while maintaining:

- Controlled temperature and pressure.

- Efficient stirring to maximize contact between reactants.

- Use of environmentally friendly solvents and catalysts to reduce waste.

- Purification by distillation or chromatographic methods (e.g., column chromatography using silica gel) to isolate the pure compound.

Purification and Characterization

Post-synthesis, purification is critical to obtain high-purity this compound.

- Chromatography : Silica gel column chromatography using solvent gradients (e.g., dichloromethane/methanol) is standard.

- Distillation : Vacuum distillation can be employed for removing volatile impurities.

- Crystallization : Sometimes used if the compound forms suitable crystals.

Analytical Techniques for Verification

| Technique | Purpose | Key Details |

|---|---|---|

| NMR Spectroscopy | Structural confirmation | ¹H NMR: Morpholine protons at δ 3.6–4.0 ppm; aromatic benzyl protons at δ 7.2–7.4 ppm. ¹³C NMR confirms carbon framework. |

| Mass Spectrometry | Molecular weight confirmation | High-resolution MS showing m/z 233.1648 for C14H22N2O. |

| HPLC-UV | Purity assessment | C18 column, acetonitrile/water mobile phase, λmax ~254 nm. |

| Thin-Layer Chromatography (TLC) | Reaction monitoring | Ninhydrin staining for amine detection. |

Reaction Mechanism and Optimization

Mechanistic Insights

- The aldehyde group of 4-benzylmorpholine-2-carbaldehyde reacts with the amino group of ethanamine to form an imine intermediate.

- The imine is subsequently reduced to the secondary amine by sodium cyanoborohydride or catalytic hydrogenation.

- The reaction is stereoselective, favoring the formation of the desired isomer due to steric and electronic effects of the morpholine ring.

Yield Optimization Strategies

- Use of sodium cyanoborohydride under mildly acidic conditions improves selectivity and yield.

- Controlling solvent polarity and reaction temperature optimizes imine formation and reduction rates.

- Continuous monitoring by TLC allows timely quenching to prevent over-reduction or side reactions.

- Purification solvent gradients are optimized to maximize recovery during chromatography.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Solvent(s) | Conditions | Advantages | Typical Yield (%) |

|---|---|---|---|---|---|---|

| Reductive Amination | 4-benzylmorpholine-2-carbaldehyde + ethanamine | Sodium cyanoborohydride (NaBH3CN) | Dichloromethane, ethanol | Room temp, inert atmosphere | High selectivity, mild conditions | 75–85 |

| Catalytic Hydrogenation | Imine intermediate from above | Pd/C, H2 gas | Ethanol, dichloromethane | 25–50°C, 1–5 atm H2 pressure | Cleaner reaction, fewer byproducts | 70–80 |

| Industrial Batch Process | Same as above | Pd/C or NaBH3CN | Environmentally friendly solvents | Controlled temp & pressure, stirring | Scalable, cost-effective | 70–90 |

Research Findings and Notes

- The compound’s preparation is well-documented in pharmaceutical intermediate synthesis, particularly for neurological drug development.

- Reaction conditions are optimized to balance yield, purity, and cost-effectiveness.

- The stereochemistry at the morpholine ring is critical and controlled during reductive amination.

- Purification techniques are essential for removing side products and ensuring suitability for further biological or chemical applications.

This detailed overview consolidates diverse research findings and industrial practices, providing a professional and authoritative guide on the preparation of this compound. The methods described ensure reproducibility, high purity, and scalability for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

N-((4-Benzylmorpholin-2-YL)methyl)ethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: It can undergo nucleophilic substitution reactions where the ethanamine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Chemistry

N-((4-Benzylmorpholin-2-YL)methyl)ethanamine serves as a crucial intermediate in the synthesis of complex organic molecules. It is utilized in:

- Building Block for Synthesis : It can be used to create various derivatives that have distinct chemical properties.

- Reactivity Studies : Its ability to undergo diverse chemical transformations makes it a subject of interest for studying reaction mechanisms.

Biology

In biological research, this compound has been investigated for its interactions with biological macromolecules:

- Biochemical Pathways : It may influence enzyme activities or receptor interactions, making it relevant for studies on metabolic pathways.

- Potential Therapeutic Applications : Its structural features suggest possible roles in drug development targeting specific biological systems.

Medicine

The potential therapeutic properties of this compound are being explored in several contexts:

- Drug Development : Research indicates that derivatives of this compound may have applications in treating conditions involving neurotransmitter modulation .

- Pain Management : Some studies suggest its efficacy as a modulator of pain pathways via interactions with cannabinoid receptors .

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO4) | Ketones or carboxylic acids |

| Reduction | Lithium aluminum hydride (LiAlH4) | Amines or alcohols |

| Nucleophilic Substitution | Alkyl halides + NaOH | Substituted morpholine derivatives |

Case Study 1: Drug Development

A study focused on the synthesis of this compound derivatives demonstrated their potential as selective serotonin reuptake inhibitors (SSRIs). These compounds exhibited high affinity for serotonin transporters, indicating their relevance in treating depressive disorders .

Case Study 2: Pain Modulation Research

Research involving animal models has shown that this compound can modulate pain responses through cannabinoid receptor pathways. In particular, it was effective in reducing hyperalgesia in inflammatory pain models . This suggests its potential use as an analgesic agent.

Mechanism of Action

The mechanism of action of N-((4-Benzylmorpholin-2-YL)methyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine-Containing Derivatives

N-[(4-Benzylmorpholin-2-yl)methyl]-N-ethylethanamine (CAS 147465-50-7)

- Structural Difference : The ethyl substitution on the terminal amine distinguishes this compound from the parent structure.

- Implications : Increased lipophilicity due to the ethyl group may enhance membrane permeability but reduce solubility .

(4-Benzylmorpholin-2-yl)-N-methyl methanamine (CAS 126645-75-8)

- Structural Difference : The ethanamine backbone is replaced with a methylamine group.

- Implications : Shorter chain length may reduce conformational flexibility and alter receptor binding kinetics .

N-(2-Methoxybenzyl)-2-morpholinoethanamine (CAS 626209-57-2)

- Structural Difference : Incorporates a methoxybenzyl group instead of benzylmorpholine.

NBOMe Series (Phenethylamine Derivatives)

The 25X-NBOMe compounds (e.g., 25I-NBOMe, 25B-NBOMe) share a phenethylamine core substituted with a 2-methoxybenzyl group. Key comparisons:

- Key Difference: The morpholine ring in the target compound replaces the hallucinogenic 2C-X aromatic ring system of NBOMes, likely eliminating psychedelic effects .

Other Ethanamine Derivatives

2-(4-Methoxyphenyl)-N-methylethanamine (CAS 355383-13-0)

- Structural Difference : Lacks the morpholine ring, featuring a simple methoxyphenyl-ethylamine structure.

- Implications : Reduced complexity and hydrogen-bonding capacity, likely lower receptor selectivity .

N-Methyl-1-[4-(2-morpholin-4-ylethoxy)phenyl]methanamine (PubChem CID 7060587)

Physicochemical and Pharmacokinetic Considerations

- Metabolic Stability : Morpholine rings are generally resistant to oxidative metabolism, suggesting longer half-life than NBOMe compounds, which undergo rapid demethylation .

Q & A

What are the recommended synthetic routes for N-((4-Benzylmorpholin-2-YL)methyl)ethanamine, and how can reaction yields be optimized?

Basic Research Question

The synthesis typically involves reductive amination between 4-benzylmorpholine-2-carbaldehyde and ethanamine, followed by purification via column chromatography. Key intermediates may include morpholine derivatives with benzyl-protected amines. Optimization strategies:

- Use sodium cyanoborohydride or catalytic hydrogenation for reductive amination to improve stereochemical control .

- Monitor reaction progress using thin-layer chromatography (TLC) with ninhydrin staining for amine detection.

- Adjust solvent polarity (e.g., dichloromethane/methanol gradients) during purification to enhance yield .

What analytical techniques are critical for characterizing this compound and verifying its structural integrity?

Basic Research Question

A combination of spectroscopic and chromatographic methods is essential:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the benzylmorpholine scaffold and ethanamine linkage (e.g., δ 3.6–4.0 ppm for morpholine protons, δ 7.2–7.4 ppm for benzyl aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular formula (e.g., C₁₄H₂₁N₂O⁺ requires m/z 233.1648) .

- HPLC-UV : Purity assessment using C18 columns with acetonitrile/water mobile phases; λmax ~254 nm for aromatic systems .

How does the substitution pattern on the morpholine ring influence the compound’s pharmacological activity?

Advanced Research Question

Structural analogs (e.g., NBOMe derivatives) suggest that substituents on the benzyl or morpholine groups modulate receptor binding. Methodological approaches:

- Receptor Binding Assays : Screen against serotonin (5-HT₂A) and dopamine receptors using radioligand displacement (e.g., [³H]ketanserin for 5-HT₂A) .

- SAR Studies : Synthesize derivatives with halogens or methoxy groups on the benzyl ring and compare EC₅₀ values in vitro .

- Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict interactions with receptor binding pockets .

What are the stability profiles of this compound under varying storage conditions?

Basic Research Question

Stability is highly dependent on temperature and humidity:

- Long-Term Storage : Store at -20°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation .

- Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) and HPLC to assess degradation at 40°C/75% RH over 30 days .

- pH Stability : Evaluate solubility and degradation kinetics in buffered solutions (pH 3–9) via UV-Vis spectroscopy .

How can researchers resolve contradictions in reported receptor affinity data for this compound class?

Advanced Research Question

Discrepancies may arise from assay conditions or structural impurities. Mitigation strategies:

- Standardized Assay Protocols : Use identical cell lines (e.g., HEK293 expressing 5-HT₂A) and ligand concentrations across studies .

- Impurity Profiling : Employ LC-MS/MS to identify byproducts (e.g., N-dealkylated derivatives) that may interfere with binding .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

What in vitro models are suitable for preliminary toxicity screening of this compound?

Advanced Research Question

Prioritize models that reflect CNS activity and metabolic pathways:

- Cytotoxicity Assays : MTT or LDH assays in neuronal cell lines (e.g., SH-SY5Y) to assess IC₅₀ values .

- hERG Channel Inhibition : Patch-clamp electrophysiology to evaluate cardiac safety risks .

- Hepatotoxicity : Primary hepatocyte cultures or HepG2 cells for metabolic stability and CYP450 inhibition profiling .

What computational tools can predict the metabolic fate of this compound?

Advanced Research Question

Leverage in silico platforms to identify likely metabolites:

- CYP450 Metabolism Prediction : Use StarDrop or Schrödinger’s ADMET Predictor to map oxidation sites (e.g., morpholine ring opening) .

- Metabolite Identification : Combine molecular networking (GNPS) with MS/MS fragmentation libraries .

How does stereochemistry at the morpholine ring affect biological activity?

Advanced Research Question

Enantiomeric purity is critical for receptor selectivity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.